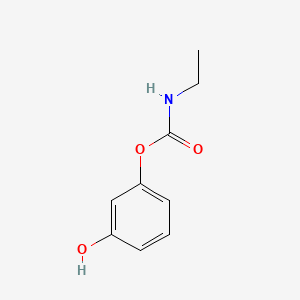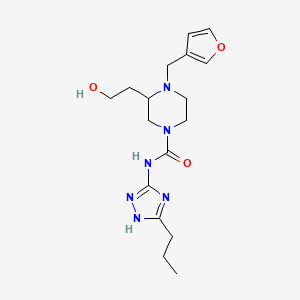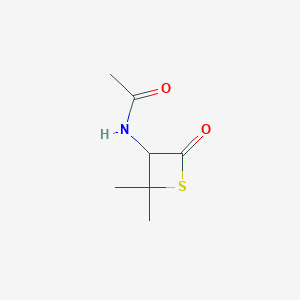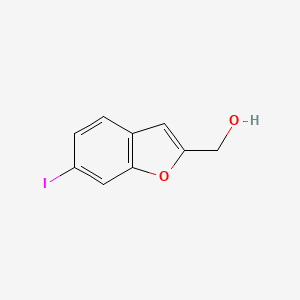
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a methyl group, a phenyl group, and a sulfonyl group attached to a methylphenyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the initial formation of the quinolinone core, followed by the introduction of the methyl, phenyl, and sulfonyl groups. The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane or dimethyl sulfoxide. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled conditions, such as low temperatures for oxidation and reduction reactions, and the presence of a suitable solvent to facilitate the substitution reactions .
Major Products
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties. These derivatives are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with key signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1- { [ (4-METHYLPHENYL)SULFONYL]OXY}-2 (1H)-PYRIDINONE: This compound shares a similar sulfonyl group but has a pyridinone core instead of a quinolinone core.
2- (2- { [ (4-METHYLPHENYL)SULFONYL]OXY}CYCLOPENTYL)-5-OXO-1-CYCLOPENTEN-1-YL 4-METHYLBENZENESULFONATE: Another compound with a sulfonyl group, but with a different core structure.
Uniqueness
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and its quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Propriétés
Numéro CAS |
110216-91-6 |
|---|---|
Formule moléculaire |
C23H19NO4S |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
(1-methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H19NO4S/c1-16-12-14-18(15-13-16)29(26,27)28-22-19-10-6-7-11-20(19)24(2)23(25)21(22)17-8-4-3-5-9-17/h3-15H,1-2H3 |
Clé InChI |
LYOXVVHMQNGCLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1649931.png)


![1-[3-(Ethyloxy)-4-nitrophenyl]-4-piperidinone](/img/structure/B1649934.png)
![2-Chlorobenzo[h]quinoline-3-carbaldehyde](/img/structure/B1649936.png)

![N-(4-difluoromethanesulfonylphenyl)-2-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B1649939.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1649941.png)
